molecular formula C13H9N7O2 B10940719 2-[(3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

2-[(3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10940719
M. Wt: 295.26 g/mol
InChI Key: KSBJWYNBZSQXBA-UHFFFAOYSA-N
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Description

2-[(3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a quinazoline moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This is followed by nitration to introduce the nitro group. The triazole ring is then formed via cyclization reactions involving appropriate reagents and conditions. Finally, the quinazoline moiety is introduced through condensation reactions with suitable aromatic amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized products, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a pyrazole ring, a triazole ring, and a quinazoline moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9N7O2

Molecular Weight

295.26 g/mol

IUPAC Name

2-[(3-nitropyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C13H9N7O2/c21-20(22)12-5-6-18(17-12)7-11-15-13-9-3-1-2-4-10(9)14-8-19(13)16-11/h1-6,8H,7H2

InChI Key

KSBJWYNBZSQXBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CN4C=CC(=N4)[N+](=O)[O-]

Origin of Product

United States

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